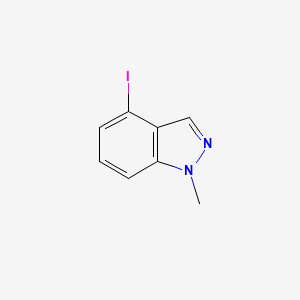
4-iodo-1-methyl-1H-indazole
Vue d'ensemble
Description
4-Iodo-1-methyl-1H-indazole is a chemical compound with the molecular formula C4H5IN2 . It is used as a reagent in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes .
Synthesis Analysis
The synthesis of 1H-indazole, which includes this compound, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
4-Iodo-1-methylimidazole is a chemical reagent used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 2.1±0.1 g/cm3, boiling point of 299.0±13.0 °C at 760 mmHg, and a molecular weight of 208.000 Da .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Efficient Synthesis Routes
New synthetic approaches have been developed for derivatives of indazole, including 4-iodo-1-methyl-1H-indazole, providing potential biological interest. These studies focus on characterizing the products through various conditions, illustrating the chemical versatility of indazole derivatives (Isin et al., 2001).
Crystal Structure Analysis
Structural investigations of indazole compounds using X-ray crystallography reveal insights into their molecular frameworks. These studies contribute to understanding how structural variations, such as fluorination, influence the supramolecular structure of NH-indazoles (Teichert et al., 2007).
Biological Activity and Potential Applications
Antibacterial and Antifungal Properties
Indazole scaffolds, such as this compound, have been studied for their potential antibacterial and antifungal properties. These compounds exhibit significant activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Panda et al., 2022).
Anticancer Research
The indazole moiety, as seen in this compound, is a component in research for anticancer therapy. For instance, studies on ruthenium(III) coordination compounds with indazole ligands, such as NKP-1339, show promise in cancer treatment, indicating the potential therapeutic applications of indazole derivatives (Kuhn et al., 2015).
Enzyme Inhibition Studies
Indazole derivatives have been analyzed for their inhibitory potential against enzymes like α-amylase and α-glucosidase, with some showing significant activities. This suggests a potential role in therapeutic applications related to enzyme inhibition (Nawaz et al., 2021).
Halogen Bonding and Molecular Docking
Studies involving halogen bonding and molecular docking of indazole derivatives provide insights into molecular interactions, which are crucial for developing more potent inhibitors or therapeutic compounds (He et al., 2020).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Analyse Biochimique
Biochemical Properties
4-Iodo-1-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, altering the downstream signaling cascades and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability and proliferation. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. This compound also interacts with DNA and RNA, influencing gene expression and protein synthesis . Additionally, this compound can modulate the activity of transcription factors, which are proteins that regulate the transcription of genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of this compound can influence its long-term efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity. At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high doses, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of this compound can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Post-translational modifications and targeting signals can direct this compound to these compartments, enhancing its specificity and potency.
Propriétés
IUPAC Name |
4-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOIHDMXVVPOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670434 | |
| Record name | 4-Iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935661-15-7 | |
| Record name | 4-Iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



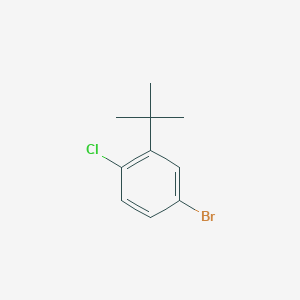
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439336.png)
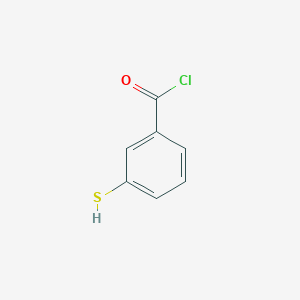
![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B1439338.png)
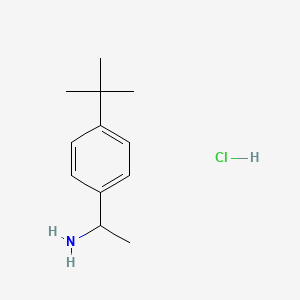
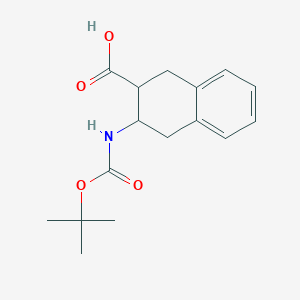
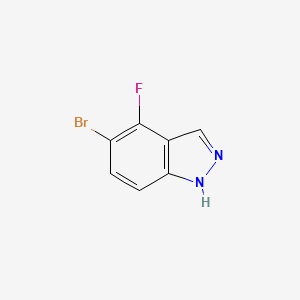
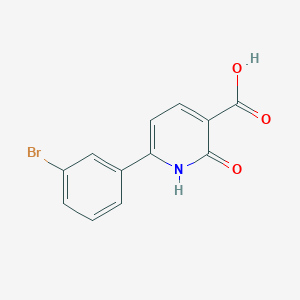
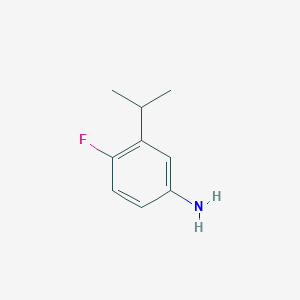

![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)

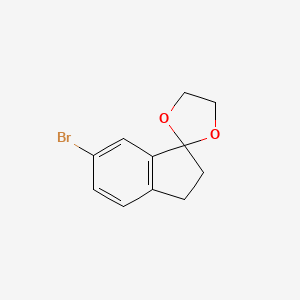
![1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine](/img/structure/B1439354.png)